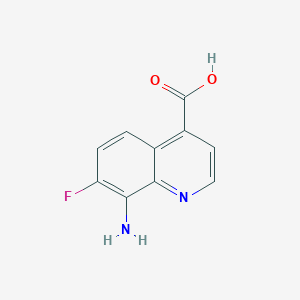
1-Methyl-2-(naphthalen-1-yl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(naphthalen-1-yl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group at the first position and a naphthalene ring at the second position of the imidazole ring
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-(naphthalen-1-yl)-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-naphthylamine with glyoxal and formaldehyde in the presence of an acid catalyst can yield the desired imidazole compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-2-(naphthalen-1-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides. This can lead to the formation of N-substituted imidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce various N-alkyl or N-acyl imidazole compounds.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(naphthalen-1-yl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(naphthalen-1-yl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition studies. The naphthalene ring provides hydrophobic interactions, which can enhance binding affinity to certain biological targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-(naphthalen-1-yl)-1H-imidazole can be compared with other similar compounds, such as:
1-Methyl-2-(naphthalen-1-yl)-1H-indole: This compound has an indole ring instead of an imidazole ring, which can lead to different chemical reactivity and biological activity.
1-Methyl-2-(naphthalen-1-yl)-1H-pyrrole: The pyrrole ring in this compound provides different electronic properties compared to the imidazole ring, affecting its reactivity and applications.
1-Methyl-2-(naphthalen-1-yl)-1H-benzimidazole: The benzimidazole ring offers additional stability and potential for hydrogen bonding interactions, making it distinct from the imidazole counterpart.
The uniqueness of this compound lies in its specific combination of the imidazole and naphthalene rings, which provides a balance of electronic and steric properties suitable for various applications.
Eigenschaften
CAS-Nummer |
1001755-52-7 |
|---|---|
Molekularformel |
C14H12N2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
1-methyl-2-naphthalen-1-ylimidazole |
InChI |
InChI=1S/C14H12N2/c1-16-10-9-15-14(16)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3 |
InChI-Schlüssel |
ZECDPAZEGQYBDI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


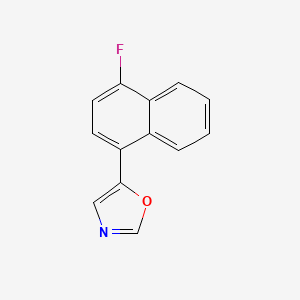
![1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine](/img/structure/B11893051.png)
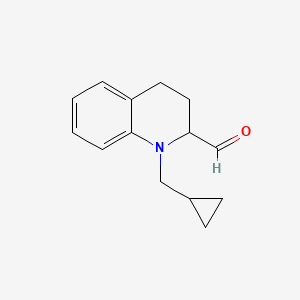
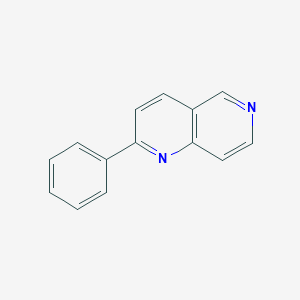
![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11893072.png)
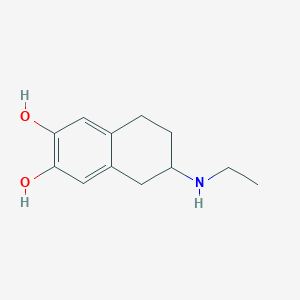
![2-Isobutyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11893088.png)
![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)




![2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11893120.png)
